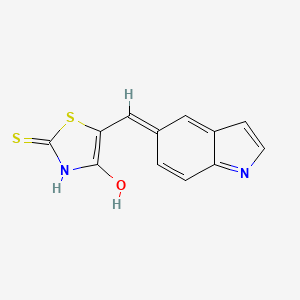

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

Overview

Description

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-, also known as Thiohydantoin, is an organic compound that has been widely tested. It is a derivative of indole, a heterocyclic compound that is a part of many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

New derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis

The molecular formula of 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- is C12H8N2OS2, and its molecular weight is 260.3 g/mol.Scientific Research Applications

Anticancer Applications

4-Thiazolidinones have been identified as a class of promising drug-like molecules, particularly in the design of new anticancer agents. Studies have evaluated the impact of these compounds on cytotoxicity, apoptotic processes, and metabolism in various cancer cell lines, including human squamous carcinoma. These compounds have shown to increase reactive oxygen species (ROS) production and exhibit cytotoxic and proapoptotic properties at high concentrations, suggesting their potential as anticancer agents (Szychowski et al., 2017).

Antimicrobial and Antifungal Activity

Some 4-Thiazolidinone derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents. For instance, novel 2-thioxo-4-thiazolidinones and their derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting the versatility and potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2009).

Electrochemical Properties

Electrochemical characterization of certain 4-Thiazolidinone derivatives has been performed, revealing that these compounds can serve as complexing ligands for heavy metal ions. This suggests their potential application in environmental chemistry for the removal or detection of heavy metals in aqueous solutions (Ungureanu et al., 2021).

Anticonvulsant Activity

The synthesis of new indolyl thiadiazoles and thiazolidinones has been explored for potential anticonvulsant activities. Some of these synthesized compounds have been screened and showed potent anticonvulsant activity, indicating the therapeutic potential of 4-Thiazolidinone derivatives in the treatment of seizure disorders (Archana et al., 2003).

Cell Immunity Influence

Research on 4-Thiazolidinone derivatives has also extended to studying their effects on cell immunity. One study focused on the influence of a specific derivative on the cellular component of immunity in vivo, showing that it has a selective activating effect on certain parts of cellular immunity and on phagocytic activity. Such findings hint at the potential application of these compounds in immunotherapy and as drug-like molecules with antifungal and antitumor effects (Konechnyi et al., 2021).

Safety And Hazards

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- and its derivatives could be explored for newer therapeutic possibilities in the future .

properties

IUPAC Name |

4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)6-7-1-2-9-8(5-7)3-4-13-9/h1-6,15H,(H,14,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGALBIOUCFTNAP-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC2=CC1=CC3=C(NC(=S)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1=CC2=NC=CC2=C/C1=C/C3=C(NC(=S)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)